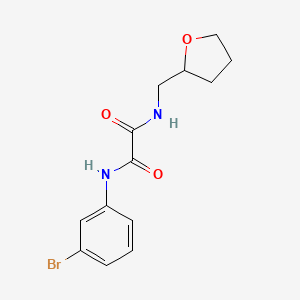
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDMA belongs to the class of organic compounds known as nitroanilines and is used primarily as a research tool to investigate various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to modulate the production of nitric oxide, a signaling molecule that plays a role in the regulation of blood pressure and immune function.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to exhibit antitumor activity, inhibiting the growth of various cancer cell lines. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to modulate the production of nitric oxide, which plays a key role in the regulation of blood pressure and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is its broad-spectrum antibacterial and antifungal activity, which makes it a promising candidate for the development of new drugs. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to possess antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide. One area of research could be the development of new drugs based on the structure of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide. Another area of research could be the investigation of the mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, which could lead to the development of new drugs that target protein kinase C and nitric oxide production. Additionally, research could be conducted to investigate the potential use of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide in the treatment of various diseases, such as cancer and bacterial infections.
Métodos De Síntesis
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with 2-nitroaniline in the presence of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been used as a research tool to investigate various physiological and biochemical processes, such as the inhibition of protein kinase C and the regulation of nitric oxide production.
Propiedades
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(12(17)8-10)23-9-15(20)18-13-5-3-4-6-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEPNYHCQBJRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5130981.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5131012.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B5131033.png)

![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)
![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-N'-(2-furylmethyl)urea](/img/structure/B5131075.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5131078.png)
![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)